3-Bromo-2-naphthol
Overview
Description
3-Bromo-2-naphthol is an organic compound with the molecular formula C10H7BrO. It is a derivative of naphthol, where a bromine atom is substituted at the third position of the naphthalene ring. This compound is known for its significant role in organic synthesis and various industrial applications due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Electrophilic Bromination: One common method involves the bromination of 2-naphthol using bromine in the presence of acetic acid.
Mechanochemical Bromination: Another method involves grinding 2-naphthol with sodium bromide and oxone in a mortar and pestle.
Industrial Production Methods: Industrial production often employs the electrophilic bromination method due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form naphthoquinones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Bromine and Acetic Acid: Used for the initial bromination of 2-naphthol.
Oxone and Sodium Bromide: Used in mechanochemical bromination.
Major Products:
Naphthoquinones: Formed through oxidation reactions.
Substituted Naphthols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-2-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-2-naphthol primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The hydroxyl group at the second position also contributes to its reactivity, allowing it to participate in oxidation and other chemical transformations .
Comparison with Similar Compounds
- 1-Bromo-2-naphthol
- 4-Bromo-1-naphthol
- 6-Bromo-2-naphthol
- 2-Naphthol
Comparison: 3-Bromo-2-naphthol is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. For example, 1-bromo-2-naphthol and 4-bromo-1-naphthol have different reactivity patterns due to the different positions of the bromine atom on the naphthalene ring .
Properties
IUPAC Name |
3-bromonaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVIOPAWVAOHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213852 | |
Record name | 2-Naphthol, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-30-3, 30478-88-7 | |
Record name | 2-Naphthol, bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthol, bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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